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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338 Get Quote

Disclaimer: The molecular formula C11H21IN2O2 does not correspond to a widely studied or

characterized chemical compound. Therefore, this technical guide presents a theoretical

analysis of a plausible, representative isomer: (S)-1-iodo-5-

(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. This document is intended to serve as a

template and a guide for the kind of theoretical and experimental characterization that would be

performed on a novel chemical entity for an audience of researchers, scientists, and drug

development professionals. All data presented herein is hypothetical and generated for

illustrative purposes.

Introduction
This whitepaper provides a comprehensive overview of the theoretical properties of a specific

isomer of C11H21IN2O2, namely (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-

aminium. The analysis encompasses key physicochemical parameters, predicted

spectroscopic data, and a discussion of potential biological interactions. The methodologies for

computational analysis are detailed to provide a framework for the in-silico characterization of

novel small molecules in a drug discovery pipeline.

Molecular Structure and Properties
The selected isomer possesses several functional groups of interest for medicinal chemistry,

including a primary alkyl iodide, a carbamate, and a chiral secondary amine. The presence of

these groups suggests potential for covalent and non-covalent interactions with biological

macromolecules.
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IUPAC Name: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium

SMILES: C--INVALID-LINK--(CC(C)(C)C)C(=O)OCCCC--INVALID-LINK--CI

InChI: InChI=1S/C11H21IN2O2/c1-11(2,3)6-14(4)10(15)16-8-5-7-9(13)12/h9H,5-8,12-13H2,1-

4H3/t9-/m0/s1

Calculated Physicochemical Properties
The following table summarizes the key physicochemical properties predicted for (S)-1-iodo-5-

(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. These parameters are crucial for

assessing the druglikeness of a compound.

Property Value Method

Molecular Weight 344.20 g/mol -

XLogP3 3.2 ALOGPS

Hydrogen Bond Donors 2 -

Hydrogen Bond Acceptors 3 -

Rotatable Bonds 8 -

Topological Polar Surface Area 49.6 Å² -

Formal Charge +1 -

pKa (most basic) 9.8 ChemAxon

Predicted Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation of a new chemical entity.

The following table outlines the predicted key signals in ¹H NMR, ¹³C NMR, and IR

spectroscopy for the proposed isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b12631338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Signals

¹H NMR

δ 0.95 (s, 9H), δ 1.5-1.9 (m, 4H), δ 2.9 (s, 3H), δ

3.2-3.4 (m, 2H), δ 3.5-3.7 (m, 1H), δ 4.1 (t, 2H),

δ 8.0 (br s, 2H)

¹³C NMR
δ 9.1, δ 26.3, δ 28.5, δ 31.9, δ 35.4, δ 49.8, δ

55.2, δ 64.7, δ 156.5

IR (cm⁻¹)

3400-3200 (N-H stretch), 2960-2850 (C-H

stretch), 1700 (C=O stretch, carbamate), 1250

(C-N stretch), 1180 (C-O stretch), 650 (C-I

stretch)

Theoretical and Experimental Workflow
The characterization of a novel compound like C11H21IN2O2 involves a synergistic approach

combining computational modeling and experimental validation. The following diagram

illustrates a typical workflow.
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Figure 1: General Workflow for Characterization
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Figure 2: Hypothetical Signaling Pathway
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To cite this document: BenchChem. [In-Depth Technical Guide on the Theoretical Properties
of a C11H21IN2O2 Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338#theoretical-properties-of-c11h21in2o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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